

GSK682753A GPR183 selectivity

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Compound of Interest		
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An In-depth Technical Guide on the Selectivity of GSK682753A for GPR183

Introduction

G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a constitutively active orphan receptor that plays a pivotal role in the adaptive immune response.[1][2] It is predominantly expressed on various immune cells, including B cells, T cells, and dendritic cells, where it directs their migration and positioning within lymphoid tissues.[2][3][4] The receptor's endogenous ligand has been identified as 7α ,25-dihydroxycholesterol (7α ,25-OHC), an oxysterol that forms chemotactic gradients to guide these immune cells.[3][5]

GSK682753A has been identified as a potent and selective inverse agonist for GPR183.[6][7] [8] As an inverse agonist, it inhibits the receptor's constitutive, ligand-independent activity.[7][9] Furthermore, it acts as a competitive antagonist, effectively blocking receptor activation induced by oxysterols like 7α ,25-OHC.[5] This dual functionality makes **GSK682753A** a valuable chemical probe for elucidating the physiological roles of GPR183 and a potential lead compound for therapeutic development in inflammatory and autoimmune diseases.[5][9]

Quantitative Potency and Selectivity Data

GSK682753A demonstrates high potency in inhibiting GPR183 signaling across multiple downstream pathways. Its inhibitory effects have been quantified in various functional assays, confirming its activity at the levels of G-protein coupling, second messenger signaling, and downstream effector activation. The selectivity of **GSK682753A** has been established by



screening against a panel of other G-protein coupled receptors (GPCRs), where it showed no significant activity, highlighting its specific interaction with GPR183.[10]

Assay Type	Target Pathway	Measured Value (IC₅o)	Efficacy	Reference
CREB Reporter Assay	Gαi-mediated cAMP inhibition	2.6 - 53.6 nM	75%	[9]
[³⁵ S]GTPγS Binding Assay	Gαi protein activation	2.6 - 53.6 nM	75%	[9]
ERK Phosphorylation	MAPK pathway activation	Similar potency to GTPyS/CREB	-	[9]
β-Arrestin Recruitment	G-protein independent signaling	40 nM	-	[5]
General Inverse Agonism	Overall EBI2 Inhibition	53.6 nM	-	[6][8][11]

Experimental Protocols

The characterization of **GSK682753A**'s potency and selectivity relies on a suite of well-established cell-based and biochemical assays. These methods are designed to probe different aspects of the GPR183 signaling cascade.

[35S]GTPyS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation.[12]

- Membrane Preparation: Membranes are prepared from cells endogenously or recombinantly expressing GPR183.
- Assay Reaction: The membranes are incubated with GSK682753A in the presence of GDP and [35S]GTPyS, a non-hydrolyzable GTP analog.



- Principle: In its constitutively active state, GPR183 promotes the exchange of GDP for GTP on the Gαi subunit. As an inverse agonist, **GSK682753A** stabilizes the inactive state of the receptor, thereby inhibiting the binding of [35S]GTPyS.
- Detection: The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound [35S]GTPyS via filtration. The amount of bound [35S]GTPyS is quantified using a scintillation counter. The IC50 value is determined by measuring the concentration-dependent inhibition of [35S]GTPyS binding by **GSK682753A**.[12]

CREB Reporter Assay

This assay measures a downstream consequence of $G\alpha$ signaling: the modulation of cyclic AMP (cAMP) levels.

- Cell Transfection: Cells are co-transfected with an expression vector for GPR183 and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).[6]
- Principle: GPR183 constitutively couples to Gαi, which inhibits adenylyl cyclase, leading to a
 reduction in intracellular cAMP levels and consequently, low CRE-driven luciferase
 expression. Forskolin or another adenylyl cyclase activator is often added to elevate basal
 cAMP levels. GSK682753A's inverse agonism at GPR183 releases the inhibition on adenylyl
 cyclase, leading to a dose-dependent increase in cAMP and luciferase activity.
- Compound Treatment: Transfected cells are treated with varying concentrations of GSK682753A.[6]
- Detection: After an incubation period, a luciferase substrate (e.g., LucLite) is added, and the resulting luminescence is measured.[6] This provides an indirect measure of GPR183 activity.

β-Arrestin Recruitment Assay

This method assesses the ability of the ligand to modulate the interaction between GPR183 and β-arrestin, a key event in GPCR desensitization and G-protein independent signaling.



- Assay Principle: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used.[13][14] In a typical BRET setup, GPR183 is fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a Yellow Fluorescent Protein (YFP) acceptor.
- Measurement: When the receptor is activated by an agonist (e.g., 7α,25-OHC), β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer.[14]
- Antagonism Assessment: To measure the antagonistic effect of GSK682753A, cells are cotreated with a fixed concentration of agonist and varying concentrations of GSK682753A.
 The compound's ability to inhibit the agonist-induced BRET signal is quantified to determine its IC₅₀.[5]

ERK Phosphorylation Assay

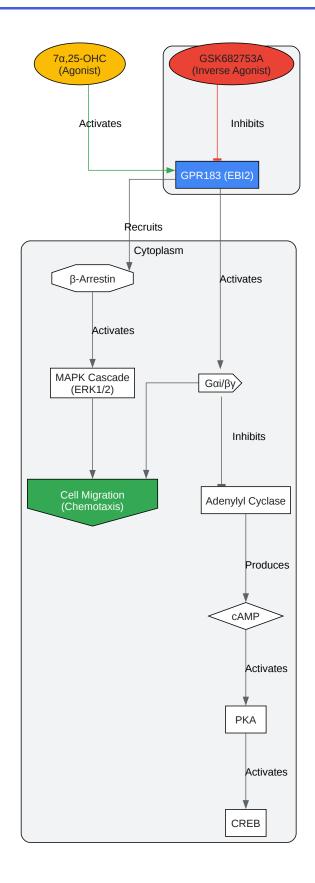
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event for many GPCRs, including GPR183.[9][15]

- Cell Stimulation: GPR183-expressing cells are treated with GSK682753A for a defined period.
- Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
- Detection: The level of phosphorylated ERK (pERK) relative to total ERK is measured using methods such as Western Blotting or specific ELISA kits.
- Analysis: GSK682753A's ability to inhibit the constitutive or agonist-induced phosphorylation
 of ERK is assessed in a dose-dependent manner.[9]

Visualizing Pathways and Workflows GPR183 Signaling Pathways

GPR183 signals through multiple intracellular pathways upon activation. As an inverse agonist, GSK682753A suppresses the constitutive activity of these pathways. As an antagonist, it blocks their activation by $7\alpha,25$ -OHC.





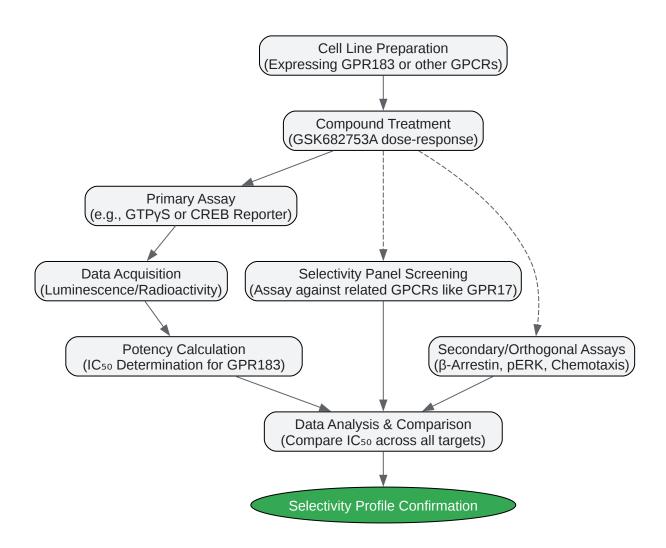
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Caption: GPR183 signaling and points of inhibition by GSK682753A.



Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a compound like **GSK682753A** involves a systematic workflow, starting from target selection to functional validation.



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Caption: Workflow for assessing the potency and selectivity of **GSK682753A**.



Conclusion

GSK682753A is a highly potent and selective inverse agonist/antagonist of the GPR183 receptor. Quantitative data from a range of functional assays, including GTPγS binding, CREB reporter, and β-arrestin recruitment assays, consistently demonstrate its inhibitory activity in the nanomolar range.[5][6][9] Its selectivity is confirmed by the lack of activity against other GPCRs, including its closest homolog, GPR17.[10] The detailed experimental protocols and an understanding of the underlying GPR183 signaling pathways provide a robust framework for utilizing **GSK682753A** as a specific pharmacological tool to investigate the biology of GPR183 and explore its therapeutic potential.

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